molecular formula C16H16FN3O2 B12262176 N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12262176
M. Wt: 301.31 g/mol
InChI Key: IMCUFKZDMBFCMN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that features a pyrano[4,3-c]pyridazine core structure

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)5-7-18-16(21)15-9-12-10-22-8-6-14(12)19-20-15/h1-4,9H,5-8,10H2,(H,18,21)

InChI Key

IMCUFKZDMBFCMN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with suitable reagents to form the desired pyrano[4,3-c]pyridazine core . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its specific combination of a pyrano[4,3-c]pyridazine core with a 4-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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